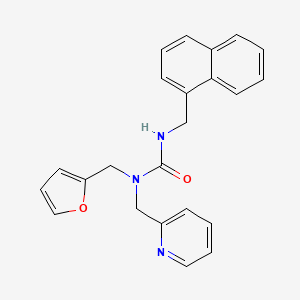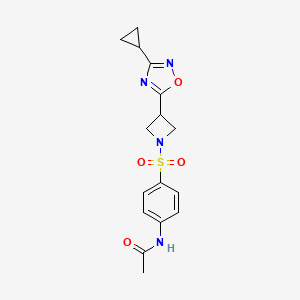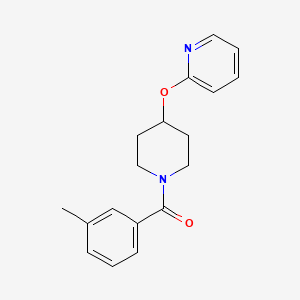
(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for related compounds often involve multi-step reactions starting from readily available materials. For example, the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone is reported through a process starting from D-pyroglutaminol, involving key steps like alkylation, reduction, rearrangement, and amide formation (Zhang et al., 2020).
Molecular Structure Analysis
X-ray diffraction (XRD) studies play a crucial role in confirming the molecular structure of synthesized compounds. For instance, the molecular and crystal structure of related compounds, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has been thoroughly characterized using XRD, revealing important structural details and interactions within the crystal lattice (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds can be diverse. For instance, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating the potential for bioactivity in similar chemical frameworks (Mallesha & Mohana, 2014).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and boiling points, are often determined through experimental observation and can be crucial for understanding the compound's behavior in various environments. While specific data for the compound is not available, closely related compounds' physical properties are often studied using techniques like thermogravimetric analysis to understand their stability and reactivity under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for understanding the compound's utility in broader chemical contexts. For example, studies on the synthesis and structural exploration of similar compounds provide insights into their reactivity patterns and potential applications in organic synthesis and medicinal chemistry (Huang et al., 2021).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel compounds and methodologies for the synthesis of pyridine and piperidine derivatives, which are crucial in medicinal chemistry and materials science. For example, a three-component synthesis technique has been utilized for creating novel pyridine derivatives, highlighting the compound's role in facilitating complex chemical reactions (Wu Feng, 2011). Similarly, the crystal and molecular structure of closely related compounds have been analyzed, providing insights into their potential applications in designing new materials and drugs (B. Lakshminarayana et al., 2009).
Antimicrobial Activity
New pyridine derivatives have been synthesized and tested for their antimicrobial properties. These studies have shown variable and modest activity against bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents (N. Patel et al., 2011).
Material Science
In material science, compounds structurally similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone have been explored for their electrochemical properties. For instance, the indirect electrochemical oxidation of piperidin-4-ones has been studied, revealing potential applications in the synthesis of complex organic molecules and materials (M. Elinson et al., 2006).
Pharmacological Evaluation
Although direct studies on this compound were not found, related compounds have been evaluated for their pharmacological potential. For example, novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in animal models (Naoki Tsuno et al., 2017).
Propriétés
IUPAC Name |
(3-methylphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-4-6-15(13-14)18(21)20-11-8-16(9-12-20)22-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCCRLLPIRDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)


![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)
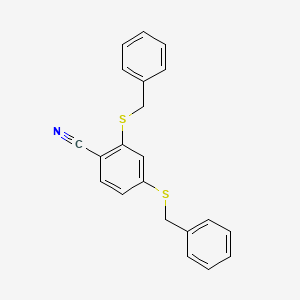
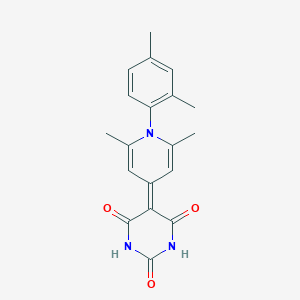
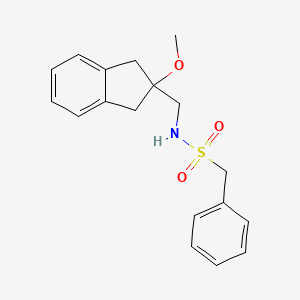
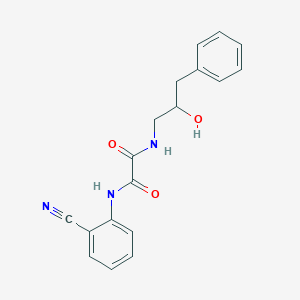

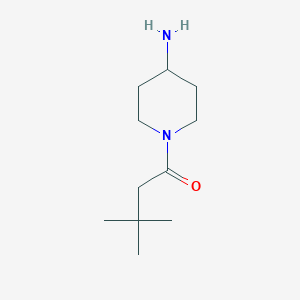
![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)
